[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524806
InChI: InChI=1S/C22H16BrN3O3S/c1-13-2-7-18-19(8-13)30-21(26-18)14-3-5-17(6-4-14)25-20(27)12-29-22(28)15-9-16(23)11-24-10-15/h2-11H,12H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C22H16BrN3O3S
Molecular Weight: 482.4 g/mol

[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate

CAS No.:

Cat. No.: VC14524806

Molecular Formula: C22H16BrN3O3S

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate -

Specification

Molecular Formula C22H16BrN3O3S
Molecular Weight 482.4 g/mol
IUPAC Name [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Standard InChI InChI=1S/C22H16BrN3O3S/c1-13-2-7-18-19(8-13)30-21(26-18)14-3-5-17(6-4-14)25-20(27)12-29-22(28)15-9-16(23)11-24-10-15/h2-11H,12H2,1H3,(H,25,27)
Standard InChI Key PFWMKUCOKZAXMK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)C4=CC(=CN=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two primary heterocyclic systems:

  • 6-Methyl-1,3-benzothiazole: A bicyclic structure comprising a benzene ring fused to a thiazole ring, substituted with a methyl group at position 6. Benzothiazoles are known for their electronic delocalization and bioactivity .

  • 5-Bromopyridine-3-carboxylate: A pyridine ring substituted with bromine at position 5 and a carboxylate ester at position 3. Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions .

The two moieties are linked via an amide bond formed between the aniline nitrogen of the benzothiazole and a ketone-oxygenated ethyl group esterified to the pyridine carboxylate (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₆BrN₃O₃S
Molecular Weight482.4 g/mol
SMILES NotationCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)C4=CC(=CN=C4)Br
XLogP34.2 (estimated)
Topological Polar Surface Area86.5 Ų

Spectroscopic Characteristics

  • ¹H NMR: Peaks at δ 2.45 ppm (singlet, methyl group), δ 7.2–8.5 ppm (aromatic protons), and δ 10.2 ppm (amide NH) are characteristic .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 482.0 [M+H]⁺ .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit protocol exists for this compound, analogous benzothiazole-pyridine hybrids are synthesized via:

  • Condensation Reactions: Coupling 4-(6-methylbenzothiazol-2-yl)aniline with 5-bromopyridine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Esterification: Reacting the intermediate carboxylic acid with chloroethyl ketone in the presence of a base (e.g., K₂CO₃) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amide Bond FormationEDC, HOBt, DMF, rt, 24h65%
EsterificationClCOEt, K₂CO₃, THF, reflux, 8h72%

Challenges and Solutions

  • Solubility Issues: The compound’s hydrophobic nature (XLogP3 = 4.2) necessitates polar aprotic solvents (e.g., DMSO) for reactions .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Biological Activity and Mechanism

Antimicrobial Effects

Benzothiazole derivatives disrupt microbial cell membranes via thiol group interactions . Hybrids with pyridine rings (e.g., methyl 5-bromopyridine-3-carboxylate) enhance bioavailability, achieving MIC values of 2–8 µg/mL against S. aureus .

Applications in Drug Development

Lead Compound Optimization

  • SAR Insights:

    • The methyl group on benzothiazole improves metabolic stability .

    • Bromine on pyridine facilitates radiolabeling for PET imaging .

Targeted Therapies

  • Neurological Disorders: Pyridine carboxylates modulate ion channels (e.g., NMDA receptors) .

  • Agrochemicals: Brominated heterocycles are precursors to herbicides targeting acetolactate synthase .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzothiazole-Pyridine Hybrids

CompoundIC₅₀ (µM)Target
Target CompoundN/AN/A
5-Fluorobenzothiazole 0.24Carbonic Anhydrase IX
Methyl 5-Bromonicotinate 1.8S. aureus

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